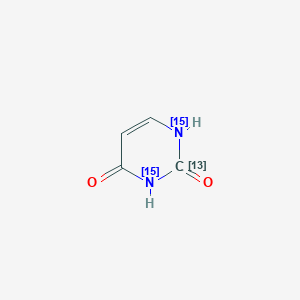

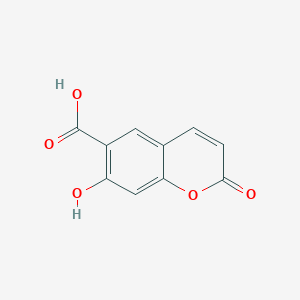

7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid

Übersicht

Beschreibung

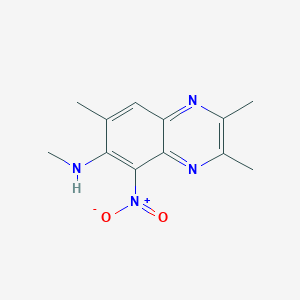

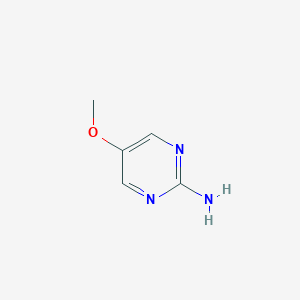

“7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid” belongs to the class of organic compounds known as 7-hydroxycoumarins . These are coumarins that contain one or more hydroxyl groups attached to the C7 position of the coumarin skeleton .

Synthesis Analysis

The synthesis of coumarin heterocycles, including “7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid”, has been a topic of interest for many organic and pharmaceutical chemists . The methods reported are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .

Molecular Structure Analysis

The molecular structure of “7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid” is characterized by the presence of a coumarin skeleton with a hydroxyl group attached to the C7 position . Further structural analysis can be performed using techniques such as HRMS, EIMS, IR, UV-Vis, and NMR .

Chemical Reactions Analysis

The chemical reactions involving “7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid” can be complex and varied. For instance, Bardasova et al. synthesized some new 4-alkyl-6,8-dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitriles via the bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles with bromine in acetic acid, followed by hydrolysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid” can be determined using various analytical techniques. For instance, its molecular weight is 190.15 . More detailed properties such as density, melting point, boiling point, etc., can be obtained from specific databases or experimental measurements .

Wissenschaftliche Forschungsanwendungen

Antifungal and Antibacterial Activity

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

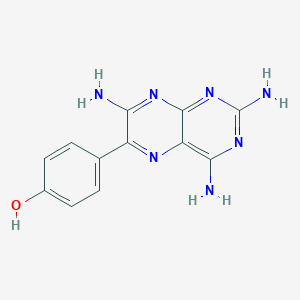

This compound has been used in the synthesis of new compounds that have shown enhanced antifungal and antibacterial activity.

Methods of Application

The specific methods of application are not detailed in the source. However, it mentions that the compound was used in the synthesis of new compounds.

Results or Outcomes

Two compounds synthesized using 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid showed enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger, and enhanced in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Synthesis of 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

Specific Scientific Field

Organic Chemistry

Summary of the Application

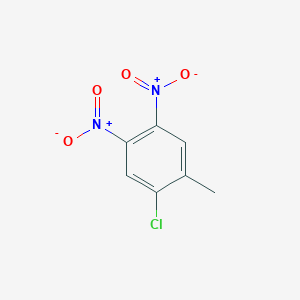

This compound has been used in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate.

Methods of Application

The compound was used in an O-acylation reaction with 4-chlorobenzoyl chloride in dichloromethane, using a slight excess of triethylamine with vigorous stirring at 20 °C for 1 hour under normal atmospheric conditions .

Results or Outcomes

The result of this reaction was the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .

Antioxidant Activity

Summary of the Application

This compound has been tested for its peroxide scavenging and ferric-reducing antioxidant power (FRAP).

Methods of Application

The compound was tested for its ability to scavenge peroxides and reduce ferric ions in a laboratory setting .

Results or Outcomes

The compound showed antioxidant activity, although the specific results were not detailed in the source .

Inhibition of Human Carbonic Anhydrases and Soy Bean Lipoxygenase

Specific Scientific Field

Biochemistry

Summary of the Application

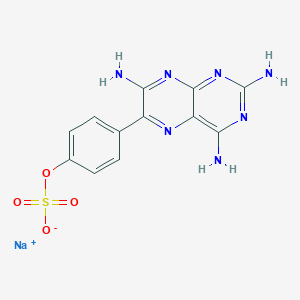

This compound has been used in the synthesis of new derivatives that have shown inhibitory activity against human carbonic anhydrases (hCAs) and soy bean lipoxygenase (LOX).

Methods of Application

The compound was used in the synthesis of new derivatives, which were then tested for their inhibitory activity against hCAs and LOX .

Results or Outcomes

Several of the synthesized derivatives were found to be effective inhibitors of hCAs and LOX .

Detection of Hydroxyl Radicals

Specific Scientific Field

Chemistry

Summary of the Application

This compound has been used as a detector for hydroxyl radicals.

Methods of Application

The compound is used in a reaction with hydroxyl radicals, and the major known product of this reaction is 7-hydroxycoumarin .

Results or Outcomes

The 7-hydroxycoumarin product has a high quantum yield, which makes it useful for detecting the presence of hydroxyl radicals .

Inhibition of Prostate Cancer, Malignant Melanoma, and Metastatic Renal Cell Carcinoma

Specific Scientific Field

Oncology

Summary of the Application

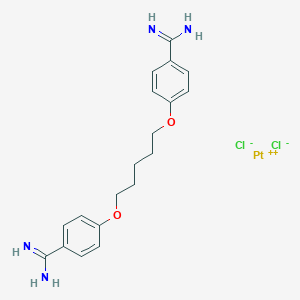

This compound has been used in clinical trials to demonstrate activity against prostate cancer, malignant melanoma, and metastatic renal cell carcinoma .

Methods of Application

The specific methods of application are not detailed in the source. However, it mentions that the compound has been used in clinical trials .

Results or Outcomes

The compound has shown anti-tumor activity in vivo, with the effect believed to be due to its metabolites .

Zukünftige Richtungen

The future directions for the study of “7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid” and related compounds are vast. Given their valuable biological and pharmaceutical properties, these compounds will continue to be a focus of research in organic and pharmaceutical chemistry . Further studies could explore their potential applications in medicine, their synthesis methods, and their environmental impact.

Eigenschaften

IUPAC Name |

7-hydroxy-2-oxochromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5/c11-7-4-8-5(1-2-9(12)15-8)3-6(7)10(13)14/h1-4,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYRTNYKCKNPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303433 | |

| Record name | Umbelliferone-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid | |

CAS RN |

833-52-3 | |

| Record name | Umbelliferone-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=833-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umbelliferone-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)